Zaragozic acid A trisodium salt

Descripción general

Descripción

Zaragozic acid A trisodium salt is a potent inhibitor of mammalian, fungal, and Saccharomyces cerevisiae squalene synthase . As a squalene synthase inhibitor, it may produce lower plasma cholesterol levels in primates .

Molecular Structure Analysis

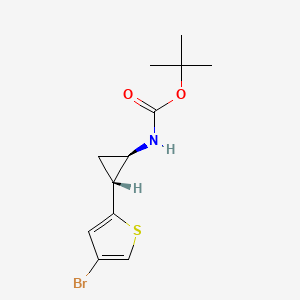

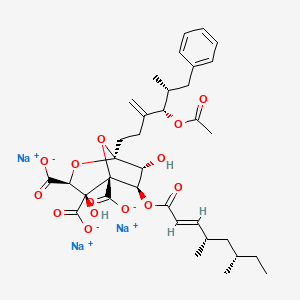

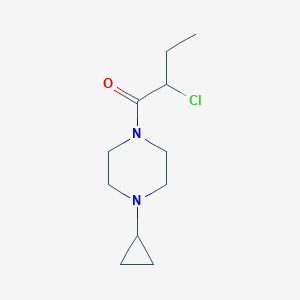

The molecular structure of this compound is characterized by an empirical formula of C35H43O14Na3 . Its molecular weight is 756.68 .Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly detailed in the search results .Physical and Chemical Properties Analysis

This compound is a lyophilized powder that is soluble in DMSO, yielding a clear, colorless to faintly yellow solution . It has a molecular weight of 756.68 .Aplicaciones Científicas De Investigación

Investigación de la Cicatrización de Heridas

Zaragozic acid A trisodium salt se ha utilizado en la investigación de la cicatrización de heridas. Se usó como un componente de un medio libre de suero para células renales embrionarias humanas en un ensayo de rasguño de herida para probar su efecto en la cicatrización de heridas .

2. Inhibición de la Farnesil-Difosfato Farnesiltransferasa 1 (FDFT1) Este compuesto se ha utilizado como un inhibidor de la farnesil-difosfato farnesiltransferasa 1 (FDFT1) o sintasa de escualeno en células estromales . FDFT1 es una enzima involucrada en la síntesis de esteroles, y su inhibición puede tener efectos significativos en los procesos celulares.

Inhibición de la Síntesis de Colesterol

this compound se ha utilizado como un inhibidor de la síntesis de colesterol en células T . Al inhibir la síntesis de colesterol, puede afectar la función y el comportamiento de estas células.

Inhibición de la Sintasa de Escualeno

this compound es un potente inhibidor, in vivo e in vitro, de la sintasa de escualeno de mamíferos, hongos y Saccharomyces cervisiae . La sintasa de escualeno es la primera enzima comprometida en la síntesis de esteroles, catalizando la condensación reductora del pirofosfato de farnesilo para formar escualeno.

Reducción de los Niveles de Colesterol Plasmático

Como un inhibidor de la sintasa de escualeno, el ácido zaragocico produce niveles más bajos de colesterol plasmático en primates . Esto lo convierte en un posible candidato para la investigación en salud cardiovascular y enfermedades.

6. Aumento de los Niveles de ARNm del Receptor de LDL Hepático El tratamiento de ratas con ácido zaragocico A provocó un aumento en los niveles de ARNm del receptor de lipoproteína de baja densidad (LDL) hepático . Esto podría tener implicaciones para la regulación de los niveles de colesterol en el cuerpo.

Mecanismo De Acción

Target of Action

Zaragozic Acid A Trisodium Salt primarily targets squalene synthase , an enzyme found in mammalian, fungal, and yeast (Saccharomyces cervisiae) sources . Squalene synthase is the first committed enzyme in sterol synthesis .

Mode of Action

This compound acts by mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate . This process confers increased apparent potency in the presence of reduced enzyme concentrations .

Biochemical Pathways

The core biosynthetic route of this compound is via a polyketide synthase pathway from 10 acetates, 4 methyls of methionines, 1 succinate, and 1 benzoic acid . It inhibits the reductive condensation of farnesyl pyrophosphate to form squalene, a crucial step in sterol synthesis .

Pharmacokinetics

It is known that the compound is soluble in ethanol and dmso . The product in solution is stable if stored at –20 °C and after freeze-thaw cycles .

Result of Action

As an inhibitor of squalene synthesis, this compound is responsible for lower plasma cholesterol levels in primates . Treatment of rats with this compound caused an increase in hepatic low-density lipoprotein (LDL) receptor mRNA levels .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Zaragozic acid A trisodium salt plays a pivotal role in inhibiting squalene synthase, the enzyme responsible for the reductive condensation of farnesyl pyrophosphate to form squalene . This inhibition is achieved by mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate . The compound interacts with various enzymes, proteins, and biomolecules, including farnesyl-diphosphate farnesyltransferase 1 (FDFT1) and squalene synthase . These interactions result in the inhibition of cholesterol synthesis in mammalian, fungal, and yeast cells .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In T cells, it acts as a cholesterol synthesis inhibitor, leading to reduced cholesterol levels . In human embryonic kidney cells, it has been used in wound scratch assays to test its effect on wound healing . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, treatment of rats with this compound caused an increase in hepatic low-density lipoprotein (LDL) receptor mRNA levels .

Molecular Mechanism

The molecular mechanism of this compound involves its potent inhibition of squalene synthase . By mimicking the substrate farnesyl pyrophosphate and the reaction intermediate presqualene pyrophosphate, the compound effectively inhibits the enzyme’s activity . This inhibition leads to a decrease in cholesterol synthesis, as squalene synthase is the initial committed enzyme in sterol synthesis . The compound’s binding interactions with squalene synthase and other biomolecules result in lower plasma cholesterol levels and increased hepatic LDL receptor mRNA levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and can be stored as a lyophilized powder at room temperature for up to one week without decomposition . In solution, it remains stable if stored at -20°C and after freeze-thaw cycles . Prolonged exposure to room temperature can lead to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound consistently inhibiting cholesterol synthesis and modulating gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cholesterol synthesis without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential liver toxicity and other adverse reactions . Threshold effects have been noted, with specific dosages required to achieve the desired inhibition of squalene synthase and subsequent reduction in cholesterol levels .

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol synthesis. It interacts with enzymes such as squalene synthase and farnesyl-diphosphate farnesyltransferase 1 (FDFT1) . By inhibiting these enzymes, the compound disrupts the metabolic flux of sterol synthesis, leading to reduced levels of cholesterol and other sterol metabolites . This disruption has significant implications for cellular metabolism and overall cholesterol homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s solubility in ethanol and DMSO facilitates its distribution within cellular compartments . Its localization and accumulation within specific tissues and cells are influenced by these interactions, affecting its overall efficacy and potency .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its inhibitory effects on squalene synthase and its overall impact on cholesterol synthesis .

Propiedades

IUPAC Name |

trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O14.3Na/c1-7-19(2)17-20(3)13-14-25(37)47-28-27(38)33(48-29(30(39)40)34(45,31(41)42)35(28,49-33)32(43)44)16-15-21(4)26(46-23(6)36)22(5)18-24-11-9-8-10-12-24;;;/h8-14,19-20,22,26-29,38,45H,4,7,15-18H2,1-3,5-6H3,(H,39,40)(H,41,42)(H,43,44);;;/q;3*+1/p-3/b14-13+;;;/t19-,20+,22+,26+,27+,28+,29+,33-,34+,35-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQORTLVGZYJMB-BDIFPLNKSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)C=CC(=O)OC1C(C2(OC(C(C1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)C(C(C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C[C@H](C)/C=C/C(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)[O-])(C(=O)[O-])O)C(=O)[O-])CCC(=C)[C@H]([C@H](C)CC3=CC=CC=C3)OC(=O)C)O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H43Na3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477787.png)

![4-{7-Chloroimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B1477801.png)